molecular formula C17H24N2O4 B2411378 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide CAS No. 1226447-89-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Cat. No. B2411378
CAS RN: 1226447-89-7
M. Wt: 320.389
InChI Key: FNCHAQQDDAGZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamine Analogue Research

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, demonstrates cytotoxic activity in specific cell types. It induces programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cells. This process suggests a potential basis for differential sensitivity in antineoplastic agents and a general mechanism for cell suicide under certain stimuli (Ha et al., 1997).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involve cyclohexyl or benzyl isocyanide, reveals a new class of pseudopeptidic [1,2,4]triazines. These are composed of different amino acids, indicating potential applications in medicinal chemistry (Sañudo et al., 2006).

Exploration of Chemical Interactions

The study of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provides insights into the conformational features and molecular structures of such compounds. This research is essential for understanding molecular assembly and designing new materials (Lai et al., 2006).

Drug Analysis

Venlafaxine, an antidepressant drug with a similar structure, was characterized revealing an intramolecularly hydrogen-bonded structure with different conformational features. Such studies are crucial for understanding drug action and stability (Tessler & Goldberg, 2004).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12-7-8-15(23-12)14(20)11-19-17(22)16(21)18-10-9-13-5-3-2-4-6-13/h5,7-8,14,20H,2-4,6,9-11H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCHAQQDDAGZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCCC2=CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

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